molecular formula C8H7N3O2 B6241182 2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid CAS No. 1312556-55-0

2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid

Cat. No.: B6241182
CAS No.: 1312556-55-0
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This reaction proceeds through diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzotriazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole: Similar in structure but lacks the carboxylic acid group.

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different substituents.

Uniqueness

2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid is unique due to the presence of both the benzotriazole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1312556-55-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.